VA012
Description
Properties
IUPAC Name |
N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c1-2-7-17(8-3-1)15-24-16-18(20-10-4-5-11-21(20)24)13-23-19-9-6-12-22-14-19/h1-12,14,16,23H,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRHZHGEENHPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CNC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of VA012 involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Substitution Reactions: The indole core undergoes substitution reactions to introduce the benzyl and pyridin-3-amine groups.
Purification: The final product is purified using high-performance liquid chromatography to achieve a purity of over 99%.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
VA012 primarily undergoes the following types of reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-amine group.
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common in its typical applications.
Complex Formation: This compound can form complexes with various metal ions, which can be used to study its binding properties.
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Pharmacological Applications
The biological activities of N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine are largely attributed to its indole structure, which is known to interact with various biological targets. Here are some notable applications:
1. Neuropharmacology
- Indole derivatives, including N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine, have been studied for their interactions with central nervous system receptors. For instance, derivatives of indole have shown affinity for benzodiazepine receptors, suggesting potential applications in treating anxiety and sleep disorders .
2. Anticancer Activity
- Research indicates that compounds with similar structures can exhibit anticancer properties. In particular, studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines, making them potential candidates for cancer therapy.
3. Anti-inflammatory Properties
- The presence of the indole structure is associated with anti-inflammatory effects. Compounds similar to N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine have been evaluated for their ability to modulate inflammatory responses in vitro and in vivo models .
Comparative Analysis with Related Compounds
To understand the unique features of N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Benzylindole | Contains an indole structure | Known for its role in neuropharmacology |
| Pyridin-3-carboxamide | Pyridine core with carboxamide functionality | Exhibits anti-inflammatory properties |
| N-(1-benzylindol-3-carbonyl)aniline | Combines aniline with a carbonyl group | Potential anticancer activity |
This table illustrates the versatility of indole derivatives in medicinal chemistry while emphasizing the unique combination of benzylindole and pyridine structures in N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine.
Case Studies
Several studies have highlighted the pharmacological potential of N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine:
Case Study 1: Benzodiazepine Receptor Affinity
Research has indicated that compounds similar to N-[ (1-benzylindol-3-yl)methyl]pyridin-3-amines demonstrate varying affinities for different subtypes of benzodiazepine receptors. The structure–activity relationships (SAR) suggest that substituents on the benzyl ring significantly influence receptor binding affinity .
Case Study 2: Anticancer Efficacy
A study investigated the anticancer effects of structurally related indole derivatives on breast cancer cell lines (MCF7). The results indicated dose-dependent inhibition of cell proliferation, highlighting the potential use of these compounds as therapeutic agents against cancer .
Mechanism of Action
VA012 exerts its effects by binding to an allosteric site on the serotonin 5-hydroxytryptamine 2C receptor. This binding enhances the receptor’s response to its natural neurotransmitter, serotonin, without directly activating the receptor itself . The molecular targets involved include the serotonin 5-hydroxytryptamine 2C receptor, and the pathways affected are those related to serotonin signaling .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their pharmacological or synthetic relevance include:
Substituent Impact :
- Aromatic groups (e.g., benzyl, phenoxy) enhance binding to hydrophobic pockets in enzymes or receptors .
- Electron-withdrawing groups (e.g., Cl, CF3) improve metabolic stability and target affinity .
- Alkyne or propargyl moieties enable click chemistry for bioconjugation, as seen in TSPO ligand synthesis .
Buchwald–Hartwig Amination :
Schiff Base Formation/Reduction :
- Key for synthesizing 4-phenoxy-N-(propargyloxy-benzyl)pyridin-3-amine, yielding stable intermediates for further functionalization .
Reductive Amination :
- Employed in resolving stereoisomers of piperidine derivatives, critical for chiral drug development .
Pharmacological and Analytical Data
Biological Activity
N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine belongs to a class of compounds featuring an indole structure, which is known for its diverse biological properties. The indole moiety is often associated with anticancer, anti-inflammatory, and antimicrobial activities. The specific structure of this compound includes:
- Indole Ring : Contributes to various biological activities.
- Pyridine Ring : Enhances solubility and bioavailability.
Research indicates that compounds similar to N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine exhibit multiple mechanisms of action:
- Inhibition of Tubulin Polymerization : Compounds with indole structures can bind to the colchicine site of tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : These compounds have been shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and apoptosis in cancer cells .
- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia and solid tumors .
Anticancer Activity
A study evaluated the anticancer properties of N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine through various assays:
| Assay Type | Result |
|---|---|
| MTT Assay | Significant reduction in cell viability at IC50 values < 0.5 μM |
| Cell Cycle Analysis | Induced G2/M phase arrest in treated cells |
| Apoptosis Assay | Increased apoptotic cell population |
The compound showed a dose-dependent response with notable efficacy against cancer cell lines, suggesting its potential as a therapeutic agent .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Results indicated that modifications at the indole position significantly influenced their antiproliferative activity .
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could disrupt mitochondrial membrane potential and alter expression levels of apoptosis-related proteins such as Bcl-2 and Bax, promoting apoptosis in cancer cells .
Q & A
Q. What are the recommended methodologies for synthesizing N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine and its analogues?
Answer: A common approach involves multi-step coupling reactions using pyridine and indole derivatives as core scaffolds. For example:
- Step 1 : Functionalize the indole ring at the 3-position via alkylation or benzylation.
- Step 2 : Introduce the pyridin-3-amine moiety via Buchwald-Hartwig amination or nucleophilic substitution .
- Step 3 : Optimize reaction conditions (e.g., copper(I) bromide as a catalyst, cesium carbonate as a base, and DMSO as a solvent at 35°C for 48 hours) to improve yield .
Key Reaction Parameters (from analogous syntheses):
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Catalyst | CuBr | 17.9% | |
| Solvent | DMSO | — | |
| Temperature | 35°C | — |
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of:
- NMR spectroscopy : Compare and chemical shifts to published data for analogous pyridine-indole hybrids (e.g., δ 8.87 ppm for pyridine protons in CDCl) .
- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H] ion matching theoretical mass) .
- HPLC : Assess purity (>95% by area under the curve) using C18 columns and UV detection .
Q. What safety protocols should be followed during handling?
Answer:
- Respiratory protection : Use P95 (US) or ABEK-P2 (EU) respirators due to potential carcinogenicity .
- Environmental controls : Avoid drainage systems; use closed chemical waste containers .
- Glove selection : Nitrile gloves resistant to DMSO and aromatic solvents .
Advanced Research Questions
Q. How can computational modeling aid in understanding the structure-activity relationship (SAR) of this compound?
Answer:
- Docking studies : Use software like AutoDock to predict binding affinity to targets (e.g., COX-2 for anti-inflammatory applications) .
- QSAR models : Corporate electronic (HOMO/LUMO) and steric (logP) descriptors from analogues to predict bioactivity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Replicate assays using standardized protocols (e.g., IC determination in triplicate) .
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects .
- Metabolite profiling : Identify active metabolites via LC-MS to explain discrepancies in potency .
Q. How can researchers optimize selectivity for specific biological targets (e.g., mGlu4 receptors)?
Answer:
- Bioisostere replacement : Substitute pyridine with pyrazolo[4,3-b]pyridine to enhance binding to allosteric sites .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability and selectivity .
- Pharmacophore mapping : Align functional groups (amine, benzyl) with receptor hotspots using Schrödinger’s Phase .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
Answer:
Q. How can researchers address low solubility in aqueous media?
Answer:
- Salt formation : Synthesize hydrochloride salts (e.g., using HCl in diethyl ether) to enhance water solubility .
- Nanoparticle formulation : Use PEGylated liposomes or PLGA nanoparticles for controlled release .
- Co-solvent systems : Employ cyclodextrins or DMSO-water mixtures (<5% DMSO) for in vitro assays .
Q. What advanced techniques confirm the compound’s role in enzyme inhibition mechanisms?
Answer:
Q. How can green chemistry principles be applied to its synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
